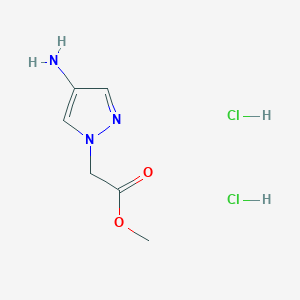

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-aminopyrazol-1-yl)acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-9-3-5(7)2-8-9;;/h2-3H,4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPNGONDCIEPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

CAS Number: 1193387-88-0

Introduction

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development. As a substituted aminopyrazole, it belongs to a class of compounds renowned for its broad spectrum of biological activities. The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2] This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties and synthesis to its applications as a key intermediate in the generation of novel therapeutic agents. The information herein is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features for next-generation therapeutics.

Physicochemical and Structural Profile

A comprehensive understanding of a compound's physical and chemical properties is foundational to its successful application in synthesis and formulation. The key characteristics of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and its dihydrochloride salt are summarized below.

| Property | Value | Source |

| CAS Number | 1193387-88-0 | ChemicalBook[3] |

| Molecular Formula | C6H11Cl2N3O2 (dihydrochloride) | Derived |

| C6H9N3O2 (free base) | PubChem[4] | |

| Molecular Weight | 244.08 g/mol (dihydrochloride) | Derived |

| 155.15 g/mol (free base) | PubChem[4] | |

| IUPAC Name | methyl 2-(4-aminopyrazol-1-yl)acetate dihydrochloride | Derived |

| Canonical SMILES | COC(=O)CN1C=C(C=N1)N | PubChem[4] |

| Appearance | Typically a solid | BIOSYNCE[5][6] |

| Solubility | Soluble in organic solvents like ethanol and DMSO | BIOSYNCE[5][6] |

| Predicted XlogP | -0.4 (for free base) | PubChem[7] |

Synthesis and Mechanistic Considerations

The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the N-alkylation of a 4-aminopyrazole precursor. The following protocol outlines a representative and logical synthetic approach, emphasizing the rationale behind each step to ensure reproducibility and understanding.

Proposed Synthetic Workflow

The synthesis can be efficiently achieved via a nucleophilic substitution (SN2) reaction. The nitrogen at the N1 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of a methyl haloacetate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1193387-88-0 [amp.chemicalbook.com]

- 4. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | C6H9N3O2 | CID 25252393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynce.com [biosynce.com]

- 6. biosynce.com [biosynce.com]

- 7. PubChemLite - Methyl 2-(4-amino-1h-pyrazol-1-yl)acetate hydrochloride (C6H9N3O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile biological activities. Understanding the physicochemical properties of this specific derivative is paramount for its potential development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This technical guide provides a comprehensive overview of the core physicochemical characteristics of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of its spectral data.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding (acting as both donor and acceptor) and metal chelation. Its presence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several oncology agents underscores its therapeutic importance. The aminopyrazole moiety, in particular, is a versatile framework for developing kinase inhibitors and other targeted therapies. The title compound, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, combines this valuable core with an acetate side chain, offering multiple points for structural modification and interaction with biological targets.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design. While extensive experimental data for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is not widely published, we can compile its known computed data and outline the established methodologies for determining its key experimental parameters.

Molecular Structure and Identity

The fundamental identity of the compound is established by its molecular structure and associated identifiers.

| Property | Value | Source |

| IUPAC Name | methyl 2-(4-aminopyrazol-1-yl)acetate | PubChem[1] |

| Molecular Formula | C₆H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 155.15 g/mol | PubChem[1] |

| Canonical SMILES | COC(=O)CN1C=C(C=N1)N | PubChem[1] |

| InChI Key | BZXKIYODOVQMLF-UHFFFAOYSA-N | PubChem[1] |

Physical Properties

These properties are critical for handling, formulation, and predicting the compound's behavior in various physical states.

| Property | Predicted/Experimental Value | Methodological Approach |

| Melting Point | Not experimentally reported. | Capillary Melting Point Determination |

| Boiling Point | Not experimentally reported. | Not typically determined for solids of this nature. |

| LogP (Octanol/Water Partition Coefficient) | -0.4 (Computed XLogP3) | Shake-Flask Method (Experimental) |

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or temperature probe.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) around the expected temperature.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Solubility is a critical determinant of a drug's bioavailability. It is typically assessed in aqueous and organic solvents.

| Solvent | Predicted/Experimental Solubility | Methodological Approach |

| Aqueous Buffers (pH range) | Not experimentally reported. | Equilibrium Shake-Flask Method |

| Organic Solvents (e.g., DMSO, Ethanol) | Not experimentally reported. | Equilibrium Shake-Flask Method |

Rationale: This method determines the thermodynamic solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent at equilibrium.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate has two primary ionizable centers: the amino group on the pyrazole ring (basic) and the pyrazole ring nitrogens themselves (which can be protonated).

| Ionizable Group | Predicted/Experimental pKa | Methodological Approach |

| 4-Amino Group | Not experimentally reported. | Potentiometric Titration or UV-pH Titration |

| Pyrazole Ring Nitrogens | Not experimentally reported. | Potentiometric Titration or UV-pH Titration |

Rationale: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated.

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for compounds with low aqueous solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the midpoint of the buffer region of the curve.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Pyrazole Ring Protons: Two distinct signals in the aromatic region (around 6.0-8.0 ppm). The proton at C5 will likely be a singlet, and the proton at C3 will also be a singlet.

-

Amino Group (NH₂): A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. In DMSO-d₆, this signal may be more clearly resolved.

-

Acetate Methylene Group (CH₂): A singlet integrating to two protons, likely in the range of 4.5-5.5 ppm, due to the deshielding effect of the adjacent nitrogen and carbonyl group.

-

Methyl Ester Group (CH₃): A sharp singlet integrating to three protons, typically around 3.7 ppm.

Expected ¹³C NMR Spectral Features:

-

Pyrazole Ring Carbons: Signals for C3, C4, and C5 in the aromatic region. The carbon bearing the amino group (C4) will be shifted upfield compared to the other ring carbons.

-

Carbonyl Carbon: A signal in the downfield region, typically around 170 ppm.

-

Acetate Methylene Carbon: A signal around 50-60 ppm.

-

Methyl Ester Carbon: A signal around 52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands (cm⁻¹):

-

N-H Stretching (Amino Group): Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ for the pyrazole ring C-H and below 3000 cm⁻¹ for the acetate group C-H.

-

C=O Stretching (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

C=N and C=C Stretching (Pyrazole Ring): Multiple bands in the 1400-1650 cm⁻¹ region.

-

N-H Bending (Amino Group): A band around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Expected Mass Spectrum Features (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A peak at m/z = 155, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 124.

-

Loss of the carbomethoxy group (-COOCH₃), leading to a fragment at m/z = 96.

-

Cleavage of the acetate side chain, potentially yielding a fragment corresponding to the 4-amino-1H-pyrazole cation.

-

Stability Profile

Assessing the chemical stability of a drug candidate is a critical regulatory requirement. Stability-indicating assays are designed to separate and quantify the parent drug from its degradation products.

Forced Degradation Studies:

To develop a stability-indicating method, the compound would be subjected to forced degradation under various stress conditions as per ICH guidelines:

-

Acidic Hydrolysis: (e.g., 0.1 M HCl at elevated temperature)

-

Basic Hydrolysis: (e.g., 0.1 M NaOH at elevated temperature)

-

Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature)

-

Thermal Degradation: (e.g., dry heat at 70-80°C)

-

Photodegradation: (Exposure to UV and visible light)

The degradation products would be analyzed, typically by HPLC-MS, to elucidate their structures and establish the degradation pathways.

Conclusion

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate possesses a range of physicochemical properties that are fundamental to its potential as a drug candidate. While specific experimental data is limited in the public domain, this guide provides a robust framework for its characterization. The outlined protocols for determining melting point, solubility, and pKa are standard in the pharmaceutical industry and provide the necessary data for lead optimization and pre-formulation studies. The predicted spectral characteristics offer a reliable guide for structural confirmation and purity assessment. Further investigation into the solid-state properties and a comprehensive stability analysis will be crucial for the continued development of this promising pyrazole derivative.

References

-

PubChem. Compound Summary for CID 25252393, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. National Center for Biotechnology Information. [Link]

-

PubChemLite. Methyl 2-(4-amino-1h-pyrazol-1-yl)acetate hydrochloride. [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. [Link]

-

Journal of Pharmaceutical and Biomedical Sciences. Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]

-

ResearchGate. General methods of synthesis for pyrazole and its derivatives. [Link]

-

Biosynce. Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate CAS 923283-54-9. [Link]

-

National Center for Biotechnology Information. Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

National Center for Biotechnology Information. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ARKIVOC. Pharmacologically active 2-(1H-pyrazol-1-yl)acetamides. [Link]

-

MDPI. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. [Link]

-

The Open Pharmaceutical Sciences Journal. Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Dihydrochloride

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride, a valuable building block for pharmaceutical research and development. The synthesis is presented in a three-step sequence commencing with the regioselective N-alkylation of 4-nitropyrazole, followed by catalytic hydrogenation to reduce the nitro group, and culminating in the formation of the dihydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and the rationale behind the chosen synthetic strategy.

Introduction: The Significance of Substituted Aminopyrazoles

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] In particular, aminopyrazoles are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their use as kinase inhibitors. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

The target molecule of this guide, this compound[2], is a key intermediate for the synthesis of more complex pharmaceutical agents. Its structure combines a 4-aminopyrazole core, which can participate in crucial hydrogen bonding interactions, with a methyl acetate substituent at the N1 position, providing a handle for further chemical modifications. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and formulation.

This guide will detail a reliable and scalable synthetic pathway to this important compound, emphasizing experimental robustness and providing insights into the critical parameters of each synthetic step.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in three distinct stages, as illustrated in the workflow diagram below. This approach begins with a commercially available starting material, 4-nitropyrazole, and systematically builds the target molecule.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

The initial step involves the regioselective N-alkylation of 4-nitropyrazole with methyl bromoacetate. The pyrazole ring contains two nitrogen atoms, both of which are nucleophilic. However, the alkylation predominantly occurs at the N1 position due to a combination of steric and electronic factors. The presence of the nitro group at the C4 position influences the electron density of the ring, and the reaction conditions can be optimized to favor the desired N1-alkylated product.

Caption: Reaction scheme for the N-alkylation of 4-nitropyrazole.

Experimental Protocol:

-

To a solution of 4-nitropyrazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add methyl bromoacetate (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.[3]

Causality Behind Experimental Choices:

-

Potassium Carbonate (K2CO3): A mild inorganic base is used to deprotonate the pyrazole N-H, forming the pyrazolate anion, which is a more potent nucleophile for the subsequent alkylation.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to facilitate the S_N2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazolate anion.

-

Room Temperature: The reaction is typically conducted at room temperature to control the regioselectivity and minimize potential side reactions.

Table 1: Reagents for the Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 4-Nitropyrazole | 113.08 | 1.0 |

| Methyl Bromoacetate | 152.97 | 1.1 |

| Potassium Carbonate | 138.21 | 1.5 |

| DMF | 73.09 | Solvent |

Step 2: Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

The second step is the reduction of the nitro group of the intermediate to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.[4] Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of aromatic nitro groups.[5][6]

Experimental Protocol:

-

Dissolve methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in methanol.

-

Add 10% palladium on carbon (5-10 mol%) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain methyl 2-(4-amino-1H-pyrazol-1-yl)acetate as the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for the reduction of nitro groups to amines with high chemoselectivity, often leaving other functional groups like esters intact.[5]

-

Hydrogen Gas: The source of hydrogen for the reduction reaction.

-

Methanol: A protic solvent that is suitable for catalytic hydrogenation and effectively dissolves the starting material.

Table 2: Reagents for the Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

| Reagent | Molar Mass ( g/mol ) | Equivalents/Loading |

| Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate | 185.14 | 1.0 |

| 10% Palladium on Carbon | N/A | 5-10 mol% |

| Hydrogen | 2.02 | Excess |

| Methanol | 32.04 | Solvent |

Step 3: Synthesis of this compound

The final step is the formation of the dihydrochloride salt. The free base, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, contains two basic nitrogen atoms: the amino group at the C4 position and the N2 atom of the pyrazole ring. Treatment with at least two equivalents of hydrochloric acid will protonate both of these sites, leading to the formation of the dihydrochloride salt.[7]

Experimental Protocol:

-

Dissolve the crude methyl 2-(4-amino-1H-pyrazol-1-yl)acetate in a minimal amount of a suitable organic solvent, such as methanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or isopropanolic HCl) (at least 2.2 equivalents) to the stirred solution.

-

A precipitate should form upon addition of the acid.

-

Stir the suspension in the cold for a period of time to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Hydrochloric Acid (in organic solvent): Using a solution of HCl in an organic solvent avoids the introduction of water, which can sometimes hinder the precipitation of the salt and may not be desirable for the final product's stability.[8]

-

Stoichiometry: A slight excess of hydrochloric acid is used to ensure complete protonation of both basic centers and to drive the equilibrium towards salt formation.

-

Cooling: The salt is often less soluble at lower temperatures, so cooling the solution promotes precipitation and improves the yield.

Table 3: Reagents for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | 155.15 | 1.0 |

| Hydrochloric Acid | 36.46 | ≥ 2.2 |

| Organic Solvent (e.g., Methanol, Isopropanol) | Varies | Solvent |

| Non-polar washing solvent (e.g., Diethyl Ether) | 74.12 | Washing |

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from 4-nitropyrazole. This guide has provided a detailed, step-by-step protocol for each stage of the synthesis, along with a discussion of the rationale behind the choice of reagents and reaction conditions. The presented methodology is robust and scalable, making it suitable for both academic research and industrial drug development applications. Adherence to the described procedures and safety precautions will enable the efficient and successful synthesis of this valuable chemical intermediate.

References

-

Making Aniline HCl. (2023, November 17). YouTube. Retrieved from [Link]

-

Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved from [Link]

- US Patent No. US20100204470A1. (2010). Method for salt preparation.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

- Liu, Y., et al. (2014).

- Domasevitch, K. V. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?

- Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)

- Gorpinchenko, V. A., et al. (2009). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds.

- Zhang, Y., et al. (2008). Methyl 2-{[(2-furyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)

- Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU.

-

ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved from [Link]

- Wang, Y., et al. (2019). Crystal structure of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, C19H17N5O2.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

-

PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

- Pinner, A., & Klein, F. (1877). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.).

- van der Vorm, S., et al. (2018).

- D'Acquarica, I., et al. (2023).

- Kundu, D., & Majee, A. (n.d.). Proposed reaction mechanism for the mono‐selective N‐alkylation of...

Sources

- 1. benchchem.com [benchchem.com]

- 2. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | C6H9N3O2 | CID 25252393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate: A Versatile Heterocyclic Synthon for Modern Drug Discovery

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] This guide provides an in-depth technical overview of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, a highly versatile heterocyclic building block. We will explore its synthesis, characterization, and key chemical transformations, with a focus on the underlying principles that guide experimental design. Through detailed protocols and mechanistic insights, this document will demonstrate the strategic value of this synthon in constructing complex molecular architectures, particularly the ubiquitous pyrazolo[3,4-d]pyrimidine core found in many kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic building blocks in their synthetic programs.

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of drug discovery, heterocyclic compounds are paramount, with nitrogen-containing rings being particularly prominent. The pyrazole ring, a five-membered diazole, has emerged as a cornerstone of modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and tunable electronic properties.[2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3][4]

The utility of a scaffold is often defined by the versatility of its derivatives. Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate stands out as a particularly powerful building block due to its trifunctional nature:

-

The 4-Amino Group: A primary aromatic amine that serves as a potent nucleophile and a key handle for annulation reactions or for introducing pharmacophoric elements via amide coupling or diazotization.

-

The N1-Acetate Moiety: An ester group that can be hydrolyzed to a carboxylic acid for further conjugation or can directly form amides, providing a vector for exploring chemical space away from the core.

-

The Pyrazole Core: A stable aromatic system with two nitrogen atoms that can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.

This unique combination of reactive sites allows for the systematic and regioselective elaboration of the molecule, making it an ideal starting point for the synthesis of compound libraries and targeted therapeutics.

Synthesis and Characterization

The most common and reliable synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate involves a two-step sequence starting from 4-nitropyrazole. This approach is favored due to the commercial availability of the starting material and the high efficiency of the reactions. The causality behind this strategy lies in the need to first install the acetate side chain before reducing the nitro group; performing the reduction first would result in a less stable aminopyrazole that is prone to side reactions during alkylation.

Experimental Protocol: Synthesis

Step 1: Synthesis of methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

-

To a stirred solution of 4-nitropyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Stir the suspension for 20-30 minutes to form the pyrazole anion.

-

Add methyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture. The exotherm should be managed by cooling if necessary.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

-

Dissolve the methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) from the previous step in methanol or ethanol.

-

Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), to the solution (typically 5-10% w/w).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford the final product, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, often as a solid.[5]

Characterization Data

The structural integrity of the synthesized compound should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | PubChem[6] |

| Molecular Weight | 155.15 g/mol | PubChem[6] |

| Monoisotopic Mass | 155.06947 Da | PubChem[7] |

| Appearance | Pale pink solid (typical) | General Knowledge |

| ¹H NMR (DMSO-d₆) | δ ~7.1 (s, 1H, pyrazole-H), ~6.9 (s, 1H, pyrazole-H), ~4.9 (s, 2H, CH₂), ~3.9 (br s, 2H, NH₂), ~3.6 (s, 3H, OCH₃) | Adapted from similar structures[5] |

| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O), ~135 (pyrazole-C), ~125 (pyrazole-C), ~100 (pyrazole-C), ~55 (CH₂), ~52 (OCH₃) | Predicted |

Key Transformations: A Gateway to Molecular Diversity

The synthetic power of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate lies in the differential reactivity of its functional groups, allowing for selective and predictable transformations.

Reactions of the 4-Amino Group

The exocyclic amino group is the most versatile handle for elaboration.

A. Acylation: The primary amine readily reacts with acylating agents to form stable amide bonds, a cornerstone of medicinal chemistry for introducing recognition elements or modulating physicochemical properties.

-

Protocol: N-Acylation

-

Dissolve methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq) and a base such as triethylamine or DIPEA (1.5 eq) in a dry, inert solvent like dichloromethane (DCM) or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water or saturated sodium bicarbonate solution.

-

Extract the product with DCM or ethyl acetate, dry the organic phase, and purify by chromatography.[8][9]

-

B. Diazotization: Conversion of the amino group to a diazonium salt opens up a vast array of subsequent reactions, including Sandmeyer reactions to install halogens or cyano groups, or azo coupling to form dyes.[10] The protocol requires stringent temperature control, as diazonium salts are unstable and potentially explosive if isolated.[11]

-

Protocol: Diazotization and Subsequent Coupling (e.g., with 2-Naphthol)

-

Dissolve methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in an aqueous solution of hydrochloric acid (2.5-3.0 eq).

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, keeping the temperature below 5 °C.

-

Stir for 15-20 minutes. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.

-

In a separate flask, dissolve the coupling partner (e.g., 2-naphthol, 1.0 eq) in aqueous sodium hydroxide.

-

Slowly add the cold diazonium salt solution to the coupling partner solution. A brightly colored azo compound should precipitate immediately.

-

Stir for an additional 30 minutes in the ice bath, then collect the solid by vacuum filtration.[11][12]

-

Annulation to Fused Ring Systems: The Pyrazolo[3,4-d]pyrimidine Core

Arguably the most significant application of this building block is its use in constructing the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system is a purine isostere and is central to the mechanism of action of numerous kinase inhibitors by mimicking the adenine core of ATP.[13][14]

-

Protocol: Synthesis of Methyl 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate

-

Place methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in a round-bottom flask.

-

Add an excess of formamide, which acts as both the reagent and solvent.

-

Heat the reaction mixture to 150-180 °C for several hours. The cyclization is driven by the elimination of water.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified pyrazolo[3,4-d]pyrimidine derivative.[15]

-

This transformation provides a direct entry into a class of molecules with profound therapeutic importance.

Application in Kinase Inhibitor Synthesis

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[16] Many kinase inhibitors are designed to compete with ATP at its binding site. The pyrazolo[3,4-d]pyrimidine core, being an isostere of adenine, is an exceptionally effective scaffold for this purpose.[13]

The first irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitor, TAS-120, features a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, demonstrating the clinical relevance of this heterocyclic system.[13] Our building block, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, is a direct precursor to this privileged structure. After cyclization to the pyrazolo[3,4-d]pyrimidine, the N1-acetate side chain can be further modified to optimize binding, solubility, and pharmacokinetic properties.

Conclusion

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its well-defined reactivity allows for the predictable and efficient synthesis of complex molecules, most notably the pyrazolo[3,4-d]pyrimidine core essential for a generation of targeted cancer therapies. By understanding the causality behind its synthesis and the mechanistic pathways of its key transformations, researchers can fully exploit its potential to create novel chemical entities with tailored biological activities. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful building block into any modern synthetic chemistry workflow.

References

-

Chen, X., Huang, Y., Xu, W., Cai, Y., & Yang, Y. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC. PubMed Central. [Link]

-

(n.d.). The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes. ResearchGate. [Link]

-

(n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ElectronicsAndBooks. [Link]

-

Catarzi, D., Varano, F., & Colotta, V. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

-

Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. [Link]

-

Hassaneen, H. M. E., Hassaneen, H. M., & Mohamed, S. K. (2007). New Approach to 4‐ and 5‐Aminopyrazole Derivatives. Taylor & Francis. [Link]

-

(n.d.). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. [Link]

-

Catarzi, D., Varano, F., Colotta, V., & Cosconati, S. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. PubMed Central. [Link]

-

(n.d.). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. [Link]

-

Lin, C.-R., Chen, Y.-J., Chen, Y.-T., & Hsieh, M.-C. (2019). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC. NIH. [Link]

- (2007). Process for the preparation of 4-aminopyrazole derivatives.

-

(2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

Elmaati, T. M. A. (n.d.). Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

-

Iannelli, M., & Ciriminna, R. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]

-

Gembus, V. V., & Gulevskaya, A. V. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. NIH. [Link]

-

(n.d.). Recent developments in aminopyrazole chemistry | Request PDF. ResearchGate. [Link]

-

(n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. PubChem. [Link]

-

(n.d.). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. [Link]

-

(n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC. NIH. [Link]

-

(n.d.). Methyl 2-(4-amino-1h-pyrazol-1-yl)acetate hydrochloride. PubChemLite. [Link]

-

(n.d.). Preparation of 4-aminopyrazoles. ResearchGate. [Link]

-

(n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride. PubChem. [Link]

-

(2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. [Link]

-

(n.d.). Diazotisation. Organic Chemistry Portal. [Link]

-

Deadman, J. J., & Battilocchio, C. (2016). Exploring Flow Procedures for Diazonium Formation - PMC. PubMed Central. [Link]

-

Kumar, V., & Kaur, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central. [Link]

-

(n.d.). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1 H -pyrazole-5-carboxylate as an HIV-1 replication inhibitor. ResearchGate. [Link]

- (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

(n.d.). Examples of bioactive 4-aminopyrazoles (a–i). ResearchGate. [Link]

-

Al-Obaid, A. M., & Abdel-Hamide, S. G. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega. ACS Publications. [Link]

-

(n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

(2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

-

(n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 6. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | C6H9N3O2 | CID 25252393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Methyl 2-(4-amino-1h-pyrazol-1-yl)acetate hydrochloride (C6H9N3O2) [pubchemlite.lcsb.uni.lu]

- 8. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 9. data.conferenceworld.in [data.conferenceworld.in]

- 10. Diazotisation [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyl 2-(1H-pyrazol-4-yl)acetate|CAS 1276076-00-6 [benchchem.com]

Spectroscopic Characterization of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active molecules. The strategic placement of an amino group and an acetate moiety on the pyrazole ring offers multiple points for structural modification, making it a versatile building block for the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds, forming the bedrock of any subsequent research and development endeavors.

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of this data is grounded in fundamental principles and supported by data from analogous structures, offering a robust framework for researchers working with this class of molecules.

Molecular Structure and Key Features

The structure of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate comprises a five-membered pyrazole ring substituted at the 1-position with a methyl acetate group and at the 4-position with an amino group.

Figure 1. Chemical structure of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is expected to exhibit distinct signals corresponding to the protons on the pyrazole ring, the methylene group, the methyl group of the ester, and the amino group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | s | 1H | H-5 (pyrazole) |

| ~6.9 - 7.1 | s | 1H | H-3 (pyrazole) |

| ~4.8 - 5.0 | s | 2H | -CH₂- |

| ~3.7 - 3.8 | s | 3H | -OCH₃ |

| ~3.5 - 4.5 | br s | 2H | -NH₂ |

Interpretation and Causality:

-

Pyrazole Ring Protons (H-3 and H-5): The protons on the pyrazole ring are expected to appear as singlets due to the absence of adjacent protons to couple with. The H-5 proton is typically downfield (higher ppm) compared to the H-3 proton due to the deshielding effect of the adjacent nitrogen atom (N1) of the pyrazole ring.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent nitrogen atom (N1) and the carbonyl group of the ester, resulting in a downfield shift.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are also chemically equivalent and will appear as a sharp singlet.

-

Amino Protons (-NH₂): The protons of the amino group often appear as a broad singlet. The chemical shift and the broadness of this peak can be highly variable and are dependent on the solvent, concentration, and temperature, due to proton exchange and hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C=O (ester) |

| ~135 - 140 | C-5 (pyrazole) |

| ~125 - 130 | C-3 (pyrazole) |

| ~115 - 120 | C-4 (pyrazole) |

| ~52 - 55 | -OCH₃ |

| ~50 - 53 | -CH₂- |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most deshielded carbon and will appear at the lowest field (highest ppm value).

-

Pyrazole Ring Carbons (C-3, C-4, and C-5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The C-4 carbon, bearing the amino group, will be significantly shielded compared to the other ring carbons. C-5 is generally more deshielded than C-3.

-

Methyl and Methylene Carbons (-OCH₃ and -CH₂-): These aliphatic carbons will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Figure 2. Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): For methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (C₆H₉N₃O₂), the calculated monoisotopic mass is 155.07 g/mol .[1] In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺) is expected at m/z = 155.

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the formation of smaller, stable ions. Key expected fragmentation pathways include:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 124.

-

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z = 96.

-

Cleavage of the N-CH₂ bond, which can lead to various smaller fragments.

-

Figure 3. Predicted primary fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

The following protocol outlines a general procedure for obtaining a mass spectrum of a small organic molecule.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Filter the solution if any particulate matter is present to prevent clogging of the instrument.

-

-

Instrument Setup and Analysis:

-

Choose an appropriate ionization technique. Electron Ionization (EI) is a common choice for volatile, thermally stable small molecules. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or gas chromatography. For ESI, the sample is typically introduced via liquid chromatography or direct infusion.

-

Acquire the mass spectrum over a suitable m/z range.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Medium, Broad | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| ~1735 | Strong | C=O stretch | Ester |

| ~1620 | Medium | N-H bend | Primary Amine (-NH₂) |

| ~1550 | Medium | C=N, C=C stretch | Pyrazole ring |

| ~1200 | Strong | C-O stretch | Ester |

Interpretation and Causality:

-

N-H Stretching: The two N-H bonds of the primary amine will give rise to two bands in the 3400-3200 cm⁻¹ region, which may appear as a single broad peak.

-

C-H Stretching: The C-H stretching vibrations of the methylene and methyl groups will appear in the 3000-2850 cm⁻¹ region.

-

C=O Stretching: The carbonyl group of the ester will produce a strong, sharp absorption band around 1735 cm⁻¹. This is a highly characteristic peak.

-

N-H Bending: The bending vibration of the N-H bonds in the primary amine will appear around 1620 cm⁻¹.

-

Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will result in absorptions in the fingerprint region, typically around 1550 cm⁻¹.

-

C-O Stretching: The C-O single bond stretch of the ester will give a strong absorption band around 1200 cm⁻¹.

Experimental Protocol: Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the Attenuated Total Reflectance (ATR) technique.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Conclusion

The comprehensive spectroscopic analysis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate through NMR, MS, and IR provides a detailed and unambiguous structural characterization of the molecule. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers in the field of drug discovery and development. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for the advancement of scientific research.

References

-

PubChem. Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Dihydrochloride

Introduction

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a heterocyclic compound that holds potential as a building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in many biologically active molecules.[1][2] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that influences bioavailability, formulation, and overall viability as a drug candidate.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. Given the limited publicly available data on this specific salt form, this document focuses on the principles and methodologies for its determination. We will explore the theoretical underpinnings of its expected solubility, provide detailed experimental protocols, and discuss the analytical techniques required for accurate quantification.

Physicochemical Properties and Structural Considerations

To understand the solubility of the dihydrochloride salt, we must first consider the properties of the parent molecule, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

| Property | Value | Source |

| Molecular Formula (Free Base) | C6H9N3O2 | [3][4] |

| Molecular Weight (Free Base) | 155.15 g/mol | [3] |

| Molecular Weight (Dihydrochloride) | 228.08 g/mol | N/A |

| XlogP (Predicted, Free Base) | -0.4 | [3][4] |

The structure features a pyrazole ring, a primary amine, and a methyl ester. The presence of the basic amine and the pyrazole nitrogen atoms makes the molecule amenable to salt formation. The dihydrochloride salt form is expected to have significantly different solubility characteristics compared to the free base, particularly in aqueous media. The low predicted XlogP of the free base suggests a high degree of polarity, which is further enhanced by the formation of the dihydrochloride salt.

Theoretical Framework for Solubility

The solubility of this compound is governed by several factors:

-

Salt Form: As a dihydrochloride salt, the compound exists in an ionized state. This ionic character generally leads to higher aqueous solubility compared to the neutral free base due to favorable ion-dipole interactions with water molecules.

-

pH-Dependent Solubility: The solubility of this compound is expected to be highly dependent on the pH of the aqueous medium. The primary amine and pyrazole nitrogens will be protonated at low pH, maintaining the soluble salt form. As the pH increases, the compound will deprotonate, potentially leading to the precipitation of the less soluble free base. The Henderson-Hasselbalch equation can be used to predict the ionization state at different pH values, which in turn influences solubility.

-

Solvent Polarity: Due to its ionic nature, the dihydrochloride salt is expected to be most soluble in polar protic solvents such as water, methanol, and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexane or toluene is likely to be negligible.

-

Common Ion Effect: In solutions containing chloride ions from other sources (e.g., in saline buffers), the solubility of the dihydrochloride salt may be slightly reduced due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of this compound. The following sections provide detailed protocols for both thermodynamic and kinetic solubility assessment.

Thermodynamic (Equilibrium) Solubility

This method determines the true equilibrium solubility of a compound and is considered the gold standard. The shake-flask method is the most common approach.

Experimental Workflow: Shake-Flask Method

Sources

- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | C6H9N3O2 | CID 25252393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Methyl 2-(4-amino-1h-pyrazol-1-yl)acetate hydrochloride (C6H9N3O2) [pubchemlite.lcsb.uni.lu]

Stability of Aminopyrazole Acetate Derivatives: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stability of aminopyrazole acetate derivatives, a class of compounds of significant interest in pharmaceutical research and development. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical stability, degradation pathways, and analytical methodologies for assessing the integrity of these molecules. By elucidating the principles of forced degradation studies and providing detailed experimental protocols, this document aims to equip scientists with the necessary tools to design and execute robust stability programs for aminopyrazole acetate derivatives. The guide emphasizes a mechanistic understanding of degradation, supported by illustrative diagrams and a framework for data interpretation, to facilitate the development of stable and effective drug candidates.

Introduction: The Critical Role of Stability in Drug Development

The pyrazole nucleus is a well-established pharmacophore, and its derivatives, particularly aminopyrazoles, have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of an acetate moiety, either as a salt or an ester, can modulate the physicochemical properties of the parent aminopyrazole, such as solubility and bioavailability. However, the inherent chemical stability of these derivatives is a critical attribute that dictates their viability as drug candidates.

Instability can lead to a loss of potency, the formation of toxic degradation products, and altered pharmacokinetic profiles, thereby compromising the safety and efficacy of a drug product.[3][4] Therefore, a thorough understanding and rigorous evaluation of the stability of aminopyrazole acetate derivatives are paramount throughout the drug development lifecycle. This guide will delve into the core principles of stability testing, with a specific focus on this important class of compounds.

The Aminopyrazole Acetate Scaffold: Structural Considerations and Inherent Stability

The stability of an aminopyrazole acetate derivative is intrinsically linked to its molecular structure. The pyrazole ring itself is an aromatic heterocycle, which generally confers a degree of stability. However, the presence of the amino group and the acetate moiety introduces potential sites for chemical transformation.

The nature of the "acetate derivative" is a key consideration:

-

Aminopyrazole Acetate Salts: In this case, the acetate is the counter-ion to a protonated aminopyrazole. The stability will be influenced by the pKa of the aminopyrazole and the pH of the environment. While the covalent structure of the aminopyrazole is maintained, the salt form can influence solid-state stability and hygroscopicity.

-

N-acetylated Aminopyrazoles: Here, the acetate group is covalently bonded to one of the nitrogen atoms of the aminopyrazole ring or the amino substituent, forming an amide linkage. Amides are generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions.

-

Aminopyrazole Ester Derivatives: If the molecule contains a carboxylic acid functional group, it can be derivatized as an acetate ester. Esters are known to be liable to hydrolysis, particularly under basic conditions.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is a cornerstone of stability assessment.[5][6] It involves subjecting the drug substance to conditions more severe than those it would encounter during storage and handling to accelerate degradation.[7] The primary objectives of forced degradation studies are:

-

To identify the likely degradation products.[7]

-

To elucidate the degradation pathways.[3]

-

To establish the intrinsic stability of the molecule.[7]

-

To develop and validate a stability-indicating analytical method.[4]

A well-designed forced degradation study for an aminopyrazole acetate derivative should include exposure to the following stress conditions:

-

Hydrolysis (Acidic and Basic)

-

Oxidation

-

Thermal Stress

-

Photostability

The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Predicted Degradation Pathways

Based on the chemical functionalities present in aminopyrazole acetate derivatives, several degradation pathways can be anticipated:

-

Hydrolysis of the Acetate Group: For ester derivatives, hydrolysis of the acetate ester to the corresponding carboxylic acid is a likely degradation pathway, especially under basic conditions. For N-acetyl derivatives, amide hydrolysis can occur under more forcing acidic or basic conditions.

-

Oxidation of the Aminopyrazole Core: The electron-rich pyrazole ring and the amino group can be susceptible to oxidation.[8][9] This can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products. The formation of colored degradants is often an indicator of oxidative degradation.

-

Tautomerization and Isomerization: Aminopyrazoles can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by the solvent and pH. While not strictly degradation, a shift in tautomeric equilibrium can affect the biological activity and analytical profile of the compound.

-

Photodegradation: Aromatic and heteroaromatic systems can be susceptible to photodegradation upon exposure to UV or visible light, leading to complex reaction pathways including oxidation and rearrangement.[10]

Experimental Protocols for Forced Degradation Studies

The following protocols provide a general framework for conducting forced degradation studies on a novel aminopyrazole acetate derivative. The specific concentrations and durations will need to be optimized for each compound.

Preparation of Stock Solutions

Prepare a stock solution of the aminopyrazole acetate derivative in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation

-

Solid State:

-

Place a known amount of the solid drug substance in a controlled temperature oven at 80°C for 48 hours.

-

At the end of the study, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.

-

-

Solution State:

-

Reflux the stock solution at 80°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for analysis.

-

Photostability

-

Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

At the end of the exposure period, analyze the samples and compare the results to the control.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in a quality attribute of the drug substance and drug product during storage.[11] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[12][13]

HPLC Method Development Strategy

-

Column Selection: A C18 reversed-phase column is a good starting point for many small molecules.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be chosen to ensure the analyte is in a single ionic form.

-

Gradient Elution: A gradient elution program is often necessary to separate the parent compound from its more polar or less polar degradation products.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can provide information about the peak purity of the analyte peak. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.

The developed method must be validated according to ICH guidelines, with a particular emphasis on specificity.[14] Specificity is demonstrated by showing that the method can resolve the parent drug from all potential degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for a Hypothetical Aminopyrazole Acetate Derivative

| Stress Condition | Duration | % Degradation of Parent | Number of Degradants | Major Degradant (Retention Time) |

| 0.1 N HCl, 60°C | 24 h | 15.2 | 3 | 8.5 min |

| 0.1 N NaOH, 60°C | 24 h | 22.5 | 4 | 6.2 min |

| 3% H₂O₂, RT | 24 h | 8.9 | 2 | 10.1 min |

| Heat (Solid), 80°C | 48 h | 2.1 | 1 | 9.3 min |

| Photostability | ICH Q1B | 5.6 | 2 | 11.5 min |

Mass Balance: An important aspect of data interpretation is the mass balance, which is the sum of the assay value and the levels of all degradation products. A good mass balance (typically 95-105%) indicates that all significant degradation products have been detected.[15]

Visualization of Workflows and Pathways

Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies of aminopyrazole acetate derivatives.

Potential Degradation Pathways

Caption: Potential degradation pathways for aminopyrazole acetate derivatives.

Conclusion and Future Perspectives

The stability of aminopyrazole acetate derivatives is a multifaceted property that requires a systematic and scientifically sound approach for its evaluation. This guide has outlined the fundamental principles and practical considerations for conducting comprehensive stability studies. By employing forced degradation methodologies and developing robust stability-indicating analytical methods, researchers can gain a deep understanding of the degradation pathways and ensure the quality, safety, and efficacy of their drug candidates.

Future work in this area should focus on the use of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, for the definitive structural elucidation of degradation products. Furthermore, the application of in silico prediction tools for degradation pathways can aid in the early identification of potential stability liabilities. A thorough understanding of the stability of aminopyrazole acetate derivatives will ultimately contribute to the successful development of novel and life-saving therapeutics.

References

-

Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. (n.d.). National Institutes of Health. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]

-

Synthesis of celecoxib. (n.d.). ResearchGate. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). National Institutes of Health. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health. [Link]

-

Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). National Institutes of Health. [Link]

-

Forced Degradation – A Review. (2022). Journal of Pharmaceutical Research International. [Link]

-

Synthesis of Celecoxib and Structural Analogs- A Review. (n.d.). ResearchGate. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Stability Indicating HPLC Method Development: A Review. (n.d.). International Research Journal of Pharmacy and Medical Sciences. [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Hilaris Publishing. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). National Institutes of Health. [Link]

-

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (n.d.). National Institutes of Health. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

-